molecular formula C12H17ClFN B13288440 [(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

[(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13288440
M. Wt: 229.72 g/mol
InChI Key: QSZVEEXBICZVJV-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)methylamine (CAS: 1506851-23-5) is a secondary amine featuring a substituted benzyl group and a branched alkyl chain. Its molecular formula is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol . The compound’s structure includes a 3-chloro-2-fluorophenyl moiety linked via a methylene bridge to a 3-methylbutan-2-yl amine group.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

QSZVEEXBICZVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases in solvents like dichloromethane or toluene.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

(3-Chloro-2-fluorophenyl)methylamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related amines and derivatives from the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Notes Potential Applications
Target Compound C₁₂H₁₇ClFN 229.72 - 3-Chloro-2-fluorophenylmethyl group
- 3-Methylbutan-2-yl amine
Likely synthesized via alkylation of 3-methylbutan-2-ylamine with a benzyl halide intermediate. Unknown; inferred use in drug discovery.
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-... C₂₄H₂₀BrClF₂N₃O₂ ~550.2* - 3-Chloro-2-fluorophenylmethyl group
- Bromo/difluorophenyl and pyrrolopyridazine core
Part of a carboxamide derivative in a patent, suggesting kinase or receptor modulation. Medicinal chemistry (e.g., kinase inhibitors).
N-(sec-Butyl)-4-((3-Methylbutan-2-yl)Thio)-6-Phenethoxy-1,3,5-Triazin-2-Amine C₂₀H₃₀N₄OS 386.54 - 3-Methylbutan-2-yl thioether
- Triazine core with phenethoxy group
Synthesized via nucleophilic substitution of a triazine intermediate with sec-butylamine. Agrochemical or pharmaceutical intermediates.
(3-Benzoxazol-2-yl-phenyl)(4,6-dichloro[1,3,5]triazin-2-yl)amine C₁₆H₉Cl₂N₅O 366.18 - Benzoxazole-phenyl group
- Dichlorotriazine amine
Formed by coupling benzoxazole-phenylamine with dichlorotriazine. Material science or bioactive molecule design.
N-Methyl-4-(3-aminophenyl)-3-butan-1-amine C₁₁H₁₈N₂ 178.28 - 3-Aminophenyl group
- Linear butyl chain with methylamine
Prepared via reaction of methylamine with a chloro intermediate. Intermediate for polymer or drug synthesis.

*Estimated based on formula.

Key Observations:

The 3-methylbutan-2-yl chain in the target compound contributes to lipophilicity, which may improve membrane permeability relative to polar groups like the triazine-thioether in .

Synthetic Routes: The target compound’s synthesis likely parallels methods for N-methyl-4-(3-aminophenyl)-3-butan-1-amine , where alkylation of an amine with a halogenated intermediate is key. In contrast, triazine-containing compounds require multistep coupling reactions, emphasizing the influence of core heterocycles on synthetic complexity.

Functional Diversity :

  • The patent compound demonstrates how the 3-chloro-2-fluorophenylmethyl group can be integrated into larger pharmacophores (e.g., pyrrolopyridazine carboxamides), suggesting versatility in drug design.
  • Benzoxazole and triazine moieties in and highlight applications in materials or agrochemicals due to their rigid, planar structures.

Biological Activity

(3-Chloro-2-fluorophenyl)methylamine is an organic compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, along with a branched alkyl amine group. This unique structure suggests potential biological activities, particularly in pharmacology. The compound's molecular formula, CAS number (1803592-99-5), and molecular weight (229.72 g/mol) are critical for its identification and study.

Biological Activity Overview

Research indicates that (3-Chloro-2-fluorophenyl)methylamine may exhibit various biological activities, particularly through its interaction with enzymes and receptors. Preliminary studies suggest potential efficacy against certain cancer cells and neurological disorders, although specific data on this compound's bioactivity is still limited.

Interaction Studies

Interaction studies focus on how this compound binds to biological targets, which may involve modulating enzyme activities or receptor functions. For instance, compounds with similar structures have been shown to inhibit cholinesterases, which are relevant in the treatment of Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameCAS NumberUnique Features
(4-Bromo-3-fluorophenyl)methylamine1499768-41-0Contains bromine instead of chlorine
(5-Bromo-2-fluorophenyl)methylamine1248429-49-3Different positioning of bromine and fluoro groups
(3-Chloro-4-fluorophenyl)methylamine1249488-48-9Chloro and fluoro groups at different positions

This table highlights the uniqueness of (3-Chloro-2-fluorophenyl)methylamine in terms of its specific combination of substituents.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies indicate that compounds similar to (3-Chloro-2-fluorophenyl)methylamine may exhibit cytotoxic effects against various cancer cell lines. For example, structural analogs have shown promising results in inhibiting cell proliferation in vitro.
  • Neurological Effects : Research suggests that compounds with similar amine functionalities can influence neurotransmitter levels, potentially impacting conditions such as depression or anxiety disorders. The modulation of cholinergic systems through enzyme inhibition is one area of active investigation .
  • Pharmacokinetics : Studies on the pharmacokinetic properties of related compounds indicate that halogen substitutions can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. These factors are crucial for determining the therapeutic viability of (3-Chloro-2-fluorophenyl)methylamine in clinical settings.

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